molecular formula C9H10FN2Na4O14P3 B1462148 Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate CAS No. 1630828-71-5

Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate

Cat. No.: B1462148
CAS No.: 1630828-71-5
M. Wt: 574.06 g/mol
InChI Key: OHPDFWZYBUPIOW-YYWCTZDQSA-J
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Description

Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate is a useful research compound. Its molecular formula is C9H10FN2Na4O14P3 and its molecular weight is 574.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tetrasodium;[[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FN2O14P3.4Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4/t5-,6+,7+;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPDFWZYBUPIOW-YYWCTZDQSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN2Na4O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate is a nucleotide analog that has garnered attention for its potential therapeutic applications. This compound is characterized by a complex structure that includes a tetrahydrofuran moiety and a fluorinated pyrimidine derivative. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H14FN3O9P\text{C}_{11}\text{H}_{14}\text{F}\text{N}_{3}\text{O}_{9}\text{P}

The mechanism of action of this compound primarily involves its interaction with nucleic acid synthesis pathways. The incorporation of the fluorinated pyrimidine into RNA or DNA can disrupt normal base pairing and hinder replication processes. This interference is particularly relevant in the context of viral infections and cancer cell proliferation.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. For instance, nucleotide analogs with fluorinated bases have shown efficacy against various RNA viruses by inhibiting viral polymerases.

Cytotoxicity and Selectivity

Studies have demonstrated that the compound exhibits selective cytotoxicity towards certain cancer cell lines. The selectivity can be attributed to the differential uptake and metabolism of nucleotide analogs in malignant versus normal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at the 5-position of the pyrimidine ring significantly affect potency and selectivity. The presence of the triphosphate group is essential for receptor binding and activation.

Case Studies

  • Inhibition of Viral Replication : A study evaluated the compound's effectiveness against Hepatitis C virus (HCV) replication in vitro. Results indicated a significant reduction in viral load at micromolar concentrations.
    CompoundIC50 (µM)Cell Line
    Sodium ((2R,3S,5R)...10HCV-infected Huh7 cells
  • Antitumor Activity : Another investigation assessed the cytotoxic effects on breast cancer cell lines. The findings revealed an IC50 value of 15 µM, indicating substantial antitumor potential.
    Cell LineIC50 (µM)
    MCF715
    MDA-MB-23120

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate
Reactant of Route 2
Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate

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